2-(((1-Oxo-1-(pyrrolidin-1-yl)propan-2-ylidene)amino)oxy)acetamide
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Overview
Description
2-(((1-Oxo-1-(pyrrolidin-1-yl)propan-2-ylidene)amino)oxy)acetamide is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-Oxo-1-(pyrrolidin-1-yl)propan-2-ylidene)amino)oxy)acetamide typically involves the reaction of pyrrolidine with acetic anhydride and a suitable amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions . The process involves the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(((1-Oxo-1-(pyrrolidin-1-yl)propan-2-ylidene)amino)oxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-(((1-Oxo-1-(pyrrolidin-1-yl)propan-2-ylidene)amino)oxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(((1-Oxo-1-(pyrrolidin-1-yl)propan-2-ylidene)amino)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pyrrolidine-2-one: A structural analog with a similar pyrrolidine ring.
Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring.
Uniqueness
2-(((1-Oxo-1-(pyrrolidin-1-yl)propan-2-ylidene)amino)oxy)acetamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C9H15N3O3 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-[(E)-(1-oxo-1-pyrrolidin-1-ylpropan-2-ylidene)amino]oxyacetamide |
InChI |
InChI=1S/C9H15N3O3/c1-7(11-15-6-8(10)13)9(14)12-4-2-3-5-12/h2-6H2,1H3,(H2,10,13)/b11-7+ |
InChI Key |
MVULCQDDOZRILQ-YRNVUSSQSA-N |
Isomeric SMILES |
C/C(=N\OCC(=O)N)/C(=O)N1CCCC1 |
Canonical SMILES |
CC(=NOCC(=O)N)C(=O)N1CCCC1 |
Origin of Product |
United States |
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